molecular formula C5H9ClN2O B1435863 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride CAS No. 1714081-03-4

1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride

Cat. No. B1435863
M. Wt: 148.59 g/mol
InChI Key: GKOXJGMDTYKMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride is a chemical compound with the molecular formula C5H9ClN2O and a molecular weight of 148.59 g/mol . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride consists of a pyrazolone ring, which is a five-membered ring with two nitrogen atoms and a ketone functional group. The ring is substituted with two methyl groups .


Physical And Chemical Properties Analysis

1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride is a solid compound. It should be stored in a sealed container in a dry room temperature environment .

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters
    • Field : Organic Chemistry
    • Application : This research involves the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
    • Method : The method involves a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
    • Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
  • Synthesis of Pyrazol Derivatives
    • Field : Organic Chemistry
    • Application : Pyrazol derivatives are used in the synthesis of various organic compounds .
    • Method : The method involves the reaction of 5-hydroxy-1,3-dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide with other reagents to form the desired compound .
    • Results : The resulting compounds have various applications in the field of organic chemistry .
  • Synthesis of Pyrazol Derivatives
    • Field : Organic Chemistry
    • Application : Pyrazol derivatives are used in the synthesis of various organic compounds .
    • Method : The method involves the reaction of 5-hydroxy-1,3-dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide with other reagents to form the desired compound .
    • Results : The resulting compounds have various applications in the field of organic chemistry .

Safety And Hazards

This compound should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source .

Future Directions

As this compound is used for research purposes, future directions would likely involve further exploration of its properties and potential applications in various fields .

properties

IUPAC Name

2,3-dimethyl-1H-pyrazol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4-3-5(8)6-7(4)2;/h3H,1-2H3,(H,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOXJGMDTYKMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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